2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHHOVLNCBGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These intermediates are subsequently transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed carbonylation and regioselective iodination are key steps that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., N-iodosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination at position 7 yields 7-iodo derivatives, while carbonylation produces methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .
Scientific Research Applications
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in developing new therapeutic agents targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to inhibit the catalytic activity of HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), which are crucial for viral replication and DNA repair, respectively .
Comparison with Similar Compounds
Key Observations:
Bioactivity: Fused-ring derivatives (e.g., pyrazolo-quinoxaline) exhibit stronger pharmacological activity due to increased planarity and target engagement. For example, 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide shows potent PI3Kα inhibition (IC50 = 12 nM), attributed to its extended aromatic system and carboxamide group .
Solubility : Carboxylic acid-containing analogs generally have higher aqueous solubility than ester or amide derivatives, facilitating in vitro assays .
Synthetic Complexity: Thieno- or quinazoline-fused derivatives require multi-step syntheses involving cyclization and dehydrogenation, whereas simpler pyrazolo[1,5-a]pyrazines are more accessible .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Data for Selected Analogs
Insights:
- Potency: Quinoxaline-fused derivatives outperform others in target affinity due to enhanced π-stacking with kinase active sites .
Biological Activity
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a compound belonging to the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core with a carboxylic acid functional group. The synthesis typically involves the cyclization of appropriate precursors such as hydrazine derivatives and diketones. A general synthetic route may include:
- Formation of the Pyrazolo Core : Cyclization under acidic or basic conditions.
- Introduction of Functional Groups : Alkylation or acylation reactions to incorporate methyl and carboxylic acid groups.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, in vitro assays demonstrated that 2-methyl-4-oxo derivatives can inhibit the proliferation of cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Methyl-4-oxo derivative | A549 | 15.2 | Moderate activity observed |
| 2-Methyl-4-oxo derivative | MCF-7 | 12.8 | Higher potency than A549 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate efficacy against various multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several pyrazolo derivatives, including this compound. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
- Antimicrobial Study : Research conducted on the antimicrobial activity revealed that the compound exhibited significant inhibitory effects against resistant strains of bacteria. The study emphasized its potential utility in treating infections caused by multidrug-resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
